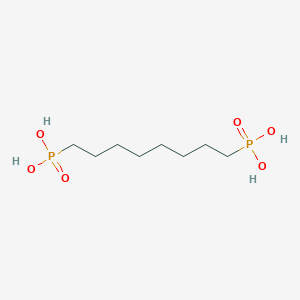

1,8-Octanediphosphonic acid

Description

Overview of Diphosphonic Acid Class and Research Significance

Diphosphonic acids are a class of organophosphorus compounds characterized by the presence of two phosphonic acid (-PO₃H₂) groups linked by a hydrocarbon chain. ontosight.ai These molecules, such as 1,8-Octanediphosphonic acid, exhibit properties that make them a subject of significant scientific interest, including high water solubility and a strong ability to chelate, or form stable complexes with, metal ions. ontosight.airesearchgate.net

The research significance of diphosphonic acids stems largely from their metal-chelating capabilities. This property is leveraged in a multitude of applications across various scientific and industrial fields:

Corrosion Inhibition: They are effective in protecting metal surfaces, such as zinc, from corrosion by forming poorly soluble, protective metal-phosphonate layers. lookchem.comresearchgate.net

Water Treatment: They act as scale inhibitors, preventing the precipitation and buildup of mineral deposits in water systems. ontosight.airesearchgate.net

Materials Science: Diphosphonic acids serve as versatile building blocks for creating advanced materials. They are used in the synthesis of coordination polymers and metal-organic frameworks (MOFs), which have potential uses in catalysis and gas storage. ontosight.ai Furthermore, their ability to bind to metal oxide surfaces allows for the functionalization and modification of substrates like indium tin oxide and gallium nitride (GaN). cambridge.orgenanotec.co.kr

Supramolecular Chemistry: The flexible nature of the linker chain and the strong binding of the phosphonate (B1237965) groups allow for the construction of complex supramolecular networks. researchgate.net

The dual phosphonic acid groups provide robust anchoring points, while the connecting alkyl chain, in the case of this compound, offers structural flexibility and influences the compound's solubility and spatial orientation in complex structures.

Historical Context of this compound Studies

The study of this compound is rooted in the broader advancements in organophosphorus chemistry that gained momentum in the late 20th century. Initial research into phosphonic acids was largely propelled by industrial requirements for effective metal chelators and corrosion inhibitors.

While the precise date of its first synthesis is not clearly documented, systematic characterization of this compound appears in public records starting around 2007, with its properties cataloged in databases like PubChem under the compound identifier (CID) 15787937. nih.gov

Key research milestones involving this compound (also abbreviated as ODPA) highlight its utility in specialized applications:

Coordination Chemistry: Research has explored its function as a linker in creating heterometallic assemblies and coordination polymers. A 2014 study detailed the generation of novel organic-inorganic hybrids through the reaction of this compound with polyoxomolybdates in an aqueous solution, forming rod-like nanostructures. kcl.ac.uk

Surface Science: The compound is employed to modify material surfaces. For instance, it has been used to functionalize indium tin oxide to improve electron transfer in quantum dot-based devices and to passivate the surface of Gallium Nitride (GaN). cambridge.org Studies have also confirmed its effectiveness as a corrosion inhibitor for zinc in acidic environments through the formation of a stable phosphonate layer.

Supramolecular Chemistry: A 2024 study investigated the inclusion of this compound within cucurbit lookchem.comuril, a macrocyclic host molecule. northeastern.eduresearchgate.net Using single-crystal X-ray diffraction and NMR data, researchers confirmed the formation of a 1:1 inclusion complex where the alkyl chain of the acid resides within the cavity of the cucurbit lookchem.comuril. northeastern.eduresearchgate.net

These studies underscore the compound's role as a valuable tool for creating functional materials and complex molecular systems.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and physical properties of the compound.

| Property | Value | Source(s) |

| IUPAC Name | 8-phosphonooctylphosphonic acid | nih.gov |

| CAS Number | 5943-66-8 | lookchem.comnih.govsigmaaldrich.com |

| Molecular Formula | C₈H₂₀O₆P₂ | nih.govsigmaaldrich.com |

| Molecular Weight | 274.19 g/mol | nih.govsigmaaldrich.com |

| Melting Point | 180-185 °C | lookchem.comsigmaaldrich.comchemsrc.com |

| Form | Solid | sigmaaldrich.com |

Table 2: Selected Research Findings on this compound This table highlights key academic research applications and findings for the compound.

| Research Area | Finding | Reference(s) |

| Corrosion Inhibition | Significantly reduces the corrosion rate of zinc in acidic environments by forming a protective phosphonate layer on the metal's surface. | lookchem.com |

| Materials Science | Used to create novel rod-like, organic-inorganic hybrid nanostructures by reacting with polyoxomolybdates in aqueous solutions. | kcl.ac.uk |

| Surface Modification | Modifies oxide substrates like indium tin oxide to enhance electron transfer for use in quantum dot devices. Also used to functionalize Gallium Nitride (GaN) surfaces. | cambridge.org |

| Supramolecular Chemistry | Forms a stable 1:1 inclusion complex with the macrocycle cucurbit lookchem.comuril, with its alkyl chain encapsulated within the host's cavity. | northeastern.eduresearchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-phosphonooctylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20O6P2/c9-15(10,11)7-5-3-1-2-4-6-8-16(12,13)14/h1-8H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRAVNKVHQXXAQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCP(=O)(O)O)CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20578296 | |

| Record name | Octane-1,8-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5943-66-8 | |

| Record name | Octane-1,8-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20578296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-Octanediphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,8 Octanediphosphonic Acid

Conventional Synthetic Routes for 1,8-Octanediphosphonic Acid

Conventional methods for synthesizing this compound are well-established and commonly employed in laboratory settings. These routes typically involve the phosphorylation of a C8 bifunctional precursor followed by hydrolysis.

A primary and direct method for the synthesis of this compound involves the reaction of 1,8-octanediol (B150283) with phosphorus trichloride (B1173362) (PCl₃). This approach leverages the reactivity of the hydroxyl groups of the diol with the phosphorus electrophile.

The reaction proceeds through a nucleophilic substitution where the hydroxyl groups of 1,8-octanediol attack the phosphorus atom of PCl₃. This initial step results in the displacement of chloride ions and the formation of a bis(dichlorophosphite) intermediate. To ensure the complete phosphorylation of both hydroxyl groups, a stoichiometric excess of phosphorus trichloride is typically used. The reaction is generally conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂), to prevent premature hydrolysis of the highly reactive PCl₃ and the intermediate species.

The reaction is highly exothermic and is therefore performed at reduced temperatures, commonly between 0 and 5°C, to control the reaction rate and minimize the formation of side products. Following the phosphorylation step, the resulting intermediate is not isolated but is subjected to hydrolysis. This is typically achieved by carefully adding the reaction mixture to an aqueous medium. The hydrolysis step converts the dichlorophosphite (B8498940) groups into phosphonic acid moieties, yielding this compound. Acidic conditions, often using hydrochloric acid, are preferred for the hydrolysis, which is typically carried out at elevated temperatures (60–80°C) for several hours to ensure complete conversion.

Table 1: Laboratory-Scale Synthesis Parameters for the Phosphorylation of 1,8-Octanediol

| Parameter | Optimal Range | Impact on Yield |

| PCl₃:Diol Molar Ratio | 2.1:1 to 2.3:1 | Maximizes the formation of the bis-phosphorylated intermediate. |

| Reaction Temperature | 0–5°C | Minimizes the occurrence of side reactions and decomposition. |

| Hydrolysis Duration | 4–6 hours | Ensures the complete conversion of the intermediate to the final product. |

| Hydrolysis pH | 1.5–2.5 (adjusted with HCl) | Prevents potential oxidation and degradation of the product. |

This table presents typical parameters for the laboratory synthesis of this compound via the phosphorylation of 1,8-octanediol.

While this method is effective on a laboratory scale with reported yields between 70% and 85%, scaling up the synthesis presents several challenges. The exothermic nature of the reaction requires efficient heat dissipation to maintain the optimal temperature range, which can be difficult in large reactors. The use of phosphorus trichloride, a highly corrosive and moisture-sensitive reagent, also necessitates specialized handling and equipment.

Reproducibility is contingent upon strict control of reaction parameters. The molar ratio of reactants, reaction temperature, and the rate of addition of PCl₃ are critical factors that influence the yield and purity of the final product. Anhydrous conditions are paramount during the phosphorylation step to prevent the formation of undesired byproducts.

An alternative and widely applied conventional method for the preparation of this compound is the hydrolysis of its corresponding phosphonate (B1237965) esters. nih.gov This two-step process involves first synthesizing a dialkyl or diaryl phosphonate ester, which is then cleaved to the phosphonic acid. nih.govbeilstein-journals.org

The hydrolysis can be performed under either acidic or basic conditions. nih.gov Acidic hydrolysis is most commonly achieved by refluxing the phosphonate ester with a strong aqueous acid, such as concentrated hydrochloric acid (HCl) or hydrobromic acid (HBr). nih.govbeilstein-journals.org The mechanism involves protonation of the ester oxygen, followed by nucleophilic attack by water. beilstein-journals.org

Basic hydrolysis is also an option, though it can be slower and may lead to the formation of salts that require an additional acidification step to isolate the free phosphonic acid. nih.gov The choice of ester group (e.g., methyl, ethyl, benzyl, or phenyl) can influence the ease of hydrolysis, with some esters being more labile than others under specific conditions. beilstein-journals.orgorganic-chemistry.org For instance, dibenzyl phosphonates can be cleaved under milder conditions via hydrogenolysis. beilstein-journals.org Purification of the final product is often achieved through recrystallization from aqueous ethanol (B145695) or column chromatography.

Phosphorylation of 1,8-Octanediol via Phosphorus Trichloride

Alternative Phosphorylation Strategies for this compound

In addition to conventional routes, alternative strategies for the synthesis of this compound have been explored, aiming to overcome some of the limitations of the more traditional methods.

The Michaelis-Arbuzov reaction provides a powerful and versatile method for forming carbon-phosphorus bonds and is a key alternative for synthesizing the precursors to this compound. wikipedia.orgchemeurope.com This reaction, discovered by August Michaelis in 1898 and extensively developed by Aleksandr Arbuzov, involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgchemeurope.com

In the context of this compound synthesis, the Michaelis-Arbuzov reaction is typically employed by reacting 1,8-dibromooctane (B1199895) with a trialkyl phosphite, such as triethyl phosphite. The reaction is initiated by the nucleophilic attack of the phosphorus atom of the phosphite on one of the electrophilic carbon atoms of 1,8-dibromooctane, displacing a bromide ion and forming a phosphonium (B103445) salt intermediate. wikipedia.orgchemeurope.com The displaced bromide ion then attacks one of the alkyl groups on the phosphonium salt in an SN2 reaction, leading to the formation of a phosphonate ester and an ethyl bromide byproduct. wikipedia.org This process occurs at both ends of the C8 chain to yield a tetraalkyl 1,8-octanediphosphonate.

This bis(phosphonate ester) is then hydrolyzed, typically using concentrated hydrochloric acid, to yield this compound. A significant advantage of the Michaelis-Arbuzov approach is that it avoids the use of the highly corrosive and reactive phosphorus trichloride. However, this method can have limitations, including potentially lower yields (reported in the range of 50-65%) due to competing elimination reactions.

Industrial-Scale Production Considerations for this compound

The transition from laboratory synthesis to industrial-scale production of this compound involves significant strategic adjustments to ensure efficiency, safety, and cost-effectiveness. Industrial synthesis prioritizes robust and scalable processes, often shifting from batch reactions, common in laboratory settings, to continuous flow systems. This approach allows for superior control over reaction parameters such as temperature and stoichiometry, which is critical when handling highly reactive or hazardous reagents.

Purification Techniques for this compound

Achieving the high degree of purity, often specified as 97% or greater, required for many of this compound's applications necessitates effective purification strategies. sigmaaldrich.com The primary method for purifying the solid product is recrystallization. This technique involves dissolving the crude acid in a suitable solvent system, such as aqueous ethanol, and allowing it to slowly crystallize as the solution cools, leaving impurities behind in the solvent.

For more stringent purity requirements, column chromatography is employed. In this method, the compound is passed through a stationary phase, like silica (B1680970) gel, allowing for the separation of the target molecule from byproducts and unreacted starting materials based on differential adsorption. On an industrial scale, ion-exchange chromatography is a particularly effective technique for removing residual metal catalysts and other ionic impurities, ensuring a final product with purity levels exceeding 99%. The purity of the final product is typically verified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and elemental analysis. nih.gov

Challenges and Innovations in this compound Synthesis

In response to these challenges, significant innovation is being directed toward developing more sustainable and efficient "green chemistry" approaches. Emerging techniques such as electrochemical phosphorylation and solvent-free mechanochemical synthesis show promise. Electrochemical methods aim to directly phosphorylate a precursor like 1,8-octanediol using phosphorous acid, offering a more environmentally friendly pathway. Similarly, mechanochemistry, which uses mechanical force (e.g., ball milling) to drive reactions, can reduce or eliminate the need for solvents. While these innovative methods are still largely in the experimental phase and face hurdles in achieving high yields, they represent the future direction of organophosphorus chemistry.

Byproduct Management

A critical challenge in the synthesis of this compound is the management of byproducts. Synthetic routes that involve the hydrolysis of phosphorus-containing intermediates, particularly those formed using phosphorus halides, generate significant quantities of acidic waste. The most common byproduct is hydrochloric acid (HCl), which is highly corrosive and requires careful management.

The standard industrial practice for handling HCl is neutralization with a base, typically sodium hydroxide (B78521) (NaOH), which results in the formation of sodium chloride (salt) and water. While effective, this process generates large volumes of saline wastewater that must be treated before discharge. To mitigate the environmental footprint, innovative approaches are being explored, including the development of integrated systems that can capture and recycle the HCl byproduct for use in other chemical processes.

Comparative Analysis of this compound Synthesis Methods

Several synthetic pathways exist for the preparation of this compound, each with distinct advantages and disadvantages. The two most prominent methods are the Michaelis-Arbuzov reaction starting from a dihalide and a phosphorylation route beginning with a diol.

| Feature | Method A: Michaelis-Arbuzov Reaction | Method B: Phosphorylation of Diol |

| Starting Material | 1,8-Dibromooctane | 1,8-Octanediol |

| Primary Reagent | Trialkyl phosphite (e.g., Triethyl phosphite) | Phosphorus trichloride (PCl₃) or Phosphorous acid (H₃PO₃) |

| Key Steps | 1. Reaction of dihalide with phosphite to form a bis(phosphonate ester). 2. Acid-catalyzed hydrolysis of the ester. | 1. Reaction of diol with phosphorus reagent. 2. Hydrolysis of the intermediate. |

| Advantages | Avoids the use of highly corrosive PCl₃. Generally offers higher tolerance to other functional groups. | Often utilizes less expensive starting materials and reagents. |

| Limitations | Typically results in lower to moderate yields (50-65%) due to competing elimination reactions. Higher cost associated with the stoichiometric use of the alkyl halide precursor. | Involves handling highly corrosive and hazardous PCl₃. Can generate significant amounts of HCl byproduct. |

| Byproducts | Alkyl halides, acid from hydrolysis. | Hydrochloric acid (HCl). |

Mechanistic Insights into 1,8 Octanediphosphonic Acid Reactivity

Chelation Mechanisms of 1,8-Octanediphosphonic Acid with Metal Ions

This compound (ODPA) is a versatile organic compound that demonstrates a strong ability to interact with and bind to metal ions. This process, known as chelation, is central to many of its applications. The molecule's structure, featuring two phosphonic acid groups at either end of an eight-carbon chain, allows it to act as a bidentate or polydentate ligand, effectively "grasping" metal ions. wikipedia.org

Formation of Stable Metal Complexes

The primary mechanism of action for this compound involves the chelation of metal ions through its phosphonic acid groups. These groups can form robust and stable complexes with a variety of metal ions, particularly transition metals. scbt.com Research has shown the formation of stable complexes with metal ions such as iron (Fe³⁺), zinc (Zn²⁺), and copper (Cu²⁺). The stability of these complexes is attributed to the formation of five-membered rings involving the copper ion and the nitrogen and carbon atoms of the ligand. wikipedia.org

The formation of these metal-phosphonate layers is a key factor in applications like corrosion inhibition, where it creates a protective barrier on metal surfaces. For instance, it can form insoluble layers on zinc surfaces, preventing oxidative degradation. The stability of these complexes can be quantified by stability constants. For example, the stability constant (log K) for the complex with Fe(III) is 5.4, which is higher than that of shorter-chain diphosphonic acids.

The table below summarizes the interaction of this compound with various metal ions and the resulting complex stability.

| Metal Ion | Stability Constant (log K) | Application |

| Fe(III) | 5.4 | Corrosion Inhibition, Catalysis |

| Zn(II) | Not specified | Corrosion Inhibition |

| Cu(II) | Not specified | Catalysis |

| Pd(II) | Not specified | Catalysis (nanoparticle stabilization) |

| Pt(II) | Not specified | Catalysis |

| Ce(IV) | Not specified | Membrane stabilization |

Alteration of Metal Ion Properties

The chelation of metal ions by this compound significantly alters their chemical and physical properties. By forming stable complexes, the reactivity of the metal ion is modified, which can be harnessed for various purposes.

One of the key alterations is the change in the redox potential of the metal ion. This is particularly relevant in catalysis, where the chelated metal ion can participate in electron transfer reactions under milder conditions than the free ion. For example, palladium and platinum complexes with ODPA have shown improved catalytic properties in reactions like hydrogenation and cross-coupling.

Furthermore, the formation of ODPA-metal complexes can change the solubility of the metal ion in different solvents. This property is crucial for applications in materials science, such as the modification of oxide substrates like indium tin oxide (ITO) to enhance electron transfer in quantum dot-based devices. acs.orgacs.org The flexible eight-carbon chain of ODPA provides a balance of hydrophobicity and solubility, allowing for its integration into coordination polymers and for the functionalization of surfaces.

Substitution Reactions of Phosphonic Acid Groups in this compound

The phosphonic acid groups in this compound are not only involved in chelation but can also undergo substitution reactions. These reactions allow for the modification of the ODPA molecule, leading to the formation of new derivatives with tailored properties.

Alkylation Reactions

Alkylation reactions involve the replacement of a hydrogen atom of the phosphonic acid group with an alkyl group. nih.gov This can be achieved by reacting this compound with alkyl halides, such as methyl iodide. The resulting alkyl-phosphonate derivatives can exhibit altered solubility and surface-active properties. The general mechanism for the hydrolysis of dialkyl phosphonates involves protonation of the phosphonate (B1237965), which can then proceed via an SN1 or SN2 mechanism depending on the stability of the carbocation formed. nih.govbeilstein-journals.org

Acylation Reactions

Acylation reactions of this compound involve the reaction with acyl chlorides, such as acetyl chloride. This leads to the formation of acyl-phosphonate derivatives. These derivatives often exhibit enhanced solubility, which can be advantageous in various applications.

Surface Interaction Mechanisms of this compound

This compound is known to strongly interact with and bind to various surfaces, particularly metal oxides. cambridge.org This property is fundamental to its use in surface modification, corrosion inhibition, and as a linker molecule in nanomaterials.

The primary mechanism for this surface interaction is the formation of strong bonds between the phosphonic acid groups and the metal atoms or oxide layers on the surface. cambridge.org The phosphonic acid head group, with its two hydroxyl groups and a double-bonded oxygen, offers multiple potential binding points, allowing for various binding conformations such as monodentate, bidentate, and tridentate. cambridge.org

On surfaces like gallium nitride (GaN), ODPA can bind via phosphonate-metal interactions, which alters the electronic properties of the surface. This can enhance the surface stability in aqueous environments and reduce electron leakage at semiconductor interfaces. Studies have shown that long-chained phosphonic acids like ODPA can lead to a statistically significant increase in surface roughness on GaN, sometimes resulting in agglomeration due to complex binding mechanisms. cambridge.org

Furthermore, ODPA has been used as a surface linker to tether CdSe quantum dots to indium-tin oxide (ITO) electrodes. acs.orgacs.org The terminal phosphonic acid groups are believed to displace the original ligands on the quantum dots, creating a stable link to the ITO surface. acs.org

The table below details the surface interaction of this compound with different substrates and the observed effects.

| Substrate | Interaction Mechanism | Observed Effect |

| Zinc | Formation of insoluble metal-phosphonate layer | Corrosion inhibition |

| Indium Tin Oxide (ITO) | Binding via phosphonate groups | Enhanced electron transfer, surface modification |

| Gallium Nitride (GaN) | Phosphonate-metal interactions | Altered electronic properties, increased surface roughness |

| Cadmium Selenide (CdSe) Quantum Dots | Ligand displacement and binding to surface | Tethering of quantum dots to surfaces |

Phosphonate-Metal Interactions

The reactivity of this compound is largely defined by the strong chelating ability of its two phosphonic acid groups. These groups readily interact with metal ions to form stable complexes, a property that is central to its use in various applications. The phosphonate groups can bind to metal ions, altering their chemical and physical properties. This interaction is fundamental to its role as a corrosion inhibitor, where it forms insoluble metal-phosphonate layers on surfaces like zinc, preventing oxidative degradation.

The interaction between the phosphonate groups of this compound and metal ions is a result of the phosphonic acid's ability to act as a ligand. The oxygen atoms within the phosphonic acid groups have lone pairs of electrons that can be donated to form coordinate bonds with metal ions. This chelation process is particularly effective with transition metals.

Research has demonstrated the formation of stable complexes with a variety of metal ions. The table below summarizes some of the metals known to interact with this compound.

| Metal Ion | Interaction/Application | Reference |

|---|---|---|

| Zinc (Zn²⁺) | Forms insoluble metal-phosphonate layers for corrosion inhibition. | |

| Iron (Fe³⁺) | Forms stable complexes. | |

| Copper (Cu²⁺) | Forms stable complexes. A molecular macrocycle with copper has been synthesized. | rsc.org |

| Cerium (Ce³⁺/Ce⁴⁺) | Interaction energy with ceric ions is significant, with the potential to mitigate cerium migration in certain applications. The ion-pair interaction between phosphonate and cerium is stronger than dipole-ion interactions of other ligands. | osti.gov |

| Gallium (Ga³⁺) | Binds to Gallium Nitride (GaN) surfaces, altering electronic properties and enhancing surface stability. | cambridge.org |

| Indium Tin Oxide (ITO) | Used to modify oxide substrates to enhance electron transfer in quantum dot-based devices. | acs.org |

The formation of these metal-phosphonate complexes is a key aspect of the compound's utility in materials science. For instance, it can be used to modify surfaces and create protective coatings that improve corrosion resistance in metals. Furthermore, its ability to act as a linker is utilized in the construction of coordination polymers and metal-organic frameworks (MOFs). researchgate.net

Binding Conformations (Monodentate, Bidentate, Tridentate)

The phosphonic acid group possesses three potential binding points: the two hydroxyl (-OH) groups and the double-bonded oxygen atom. cambridge.org This allows for various binding conformations when interacting with a metal center or a surface, primarily categorized as monodentate, bidentate, and tridentate. cambridge.orglibretexts.org

Monodentate: In this conformation, the phosphonic acid group binds to a metal center through only one of its oxygen atoms. libretexts.org This type of "one-toothed" binding is a fundamental mode of interaction for many ligands.

Bidentate: This "two-toothed" binding mode involves two of the phosphonic acid's oxygen atoms coordinating to a single metal center. libretexts.org Studies on the attachment of phosphonic acid derivatives to gallium nitride (GaN) surfaces have indicated that binding to the oxide surface occurs predominantly through a bidentate mode. cambridge.org It is also assumed that this compound binds strongly to indium tin oxide (ITO) surfaces in a bidentate fashion. acs.org

Tridentate: In a tridentate conformation, all three oxygen atoms of the phosphonic acid group would be involved in binding to a metal center. cambridge.org

The specific binding conformation adopted by this compound can be influenced by several factors, including the nature of the metal ion, the reaction conditions such as solvent and temperature, and the substrate to which it is binding. cambridge.org The flexibility of the eight-carbon chain in this compound also plays a role, allowing the phosphonate groups at each end to bind in complex ways, which can sometimes lead to agglomeration on surfaces. cambridge.org

The table below provides a summary of the binding modes of phosphonic acids.

| Binding Mode | Description | Example Context | Reference |

|---|---|---|---|

| Monodentate | Binding through one donor atom. | General ligand binding. | libretexts.org |

| Bidentate | Binding through two donor sites. | Predominant mode on Gallium Nitride (GaN) oxide surfaces and assumed for Indium Tin Oxide (ITO). | cambridge.orgacs.org |

| Tridentate | Binding through three donor sites. | A possible binding conformation for phosphonic acids. | cambridge.org |

Coordination Chemistry of 1,8 Octanediphosphonic Acid

Role of 1,8-Octanediphosphonic Acid as a Ligand in Metal Complexation

This compound's flexible eight-carbon chain, combined with its two phosphonic acid ends, allows it to act as a robust chelating agent for a variety of metal ions. scbt.com This structural arrangement facilitates the formation of stable, often polymeric, coordination complexes. researchgate.net

Affinity for Divalent and Trivalent Metal Ions

This compound demonstrates a strong capacity for chelating both divalent and trivalent metal ions. This affinity is attributed to the two phosphonic acid groups that can effectively bind to metal centers. Its coordination capabilities have been noted with various metal ions, including Fe³⁺, Zn²⁺, and Cu²⁺. The flexible octane (B31449) backbone allows the phosphonate (B1237965) groups to orient themselves to form stable chelate rings with the metal ions. This property is significant in the formation of coordination polymers and heterometallic frameworks. acs.org

Chelation Efficiency Studies (e.g., Iron(III) Ions)

Studies have highlighted the superior binding affinity of this compound for iron(III) ions when compared to other phosphonic acids. The stability constant for the complex formed between ODPA and Fe(III) has been reported to be significantly higher than those of other tested phosphonic acids, indicating a strong and stable interaction. This high chelation efficiency is critical in applications where the sequestration of iron is necessary. The process of chelation involves the phosphonic acid groups binding to the iron, which can help to stabilize the metal ion and prevent it from participating in further reactions. aocs.org

Table 1: Chelation Efficiency of this compound with Iron(III)

| Compound | Stability Constant (log K) |

| This compound | 5.4 |

| Other Phosphonic Acids | 3.0 - 4.5 |

Application in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov Organodiphosphonic acids, such as this compound, are valuable as linkers in the synthesis of MOFs due to their ability to form robust and ordered structures. researchgate.netresearchgate.net

Design of Ordered, Extended Structures

The ditopic nature of this compound, with its two connecting phosphonate groups, allows for the predictable formation of ordered and extended structures in MOFs. researchgate.netresearchgate.net The flexible eight-carbon chain provides a balance that enables the creation of versatile frameworks. This structural predictability is advantageous in designing MOFs with specific properties for applications like selective cation separations. researchgate.net The strength of the metal-oxygen-phosphorus bond contributes to the high chemical and thermal stability of these phosphonate-based MOFs. researchgate.net

pH-Dependent Coordination with Metal Ions

The coordination of this compound with metal ions is influenced by the pH of the system. researchgate.net The charge of the phosphonic acid groups can range from 0 to -4 depending on the degree of deprotonation, which is controlled by the pH. researchgate.net This pH-dependent charge, in turn, affects how the ligand coordinates with metal ions of different oxidation states. researchgate.net Generally, higher pH values lead to a greater degree of deprotonation of the ligand, which can result in higher connectivity with the metal centers and the formation of higher-dimensional MOF structures. dovepress.comcore.ac.uk This principle allows for the tuning of the final MOF architecture by controlling the acidity of the reaction medium. dovepress.com

Inclusion Complex Formation with Macrocyclic Hosts

The flexible octyl chain and terminal phosphonic acid groups of this compound make it an ideal guest molecule for encapsulation within macrocyclic hosts. This section explores its inclusion within the cucurbit[n]uril family of macrocycles.

Inclusion in Cucurbit[n]urils (e.g., Cucurbitkcl.ac.ukuril)

Research has demonstrated that this compound (OA) readily forms inclusion complexes with cucurbit[n]urils, particularly cucurbit kcl.ac.ukuril (Q kcl.ac.uk). northeastern.eduresearchgate.net The interaction between OA and Q kcl.ac.uk in an aqueous solution leads to the formation of a stable 1:1 inclusion compound. northeastern.eduresearchgate.net

The formation of a host-guest complex between this compound and cucurbit kcl.ac.ukuril is a thermodynamically favorable process. univ-soukahras.dz The primary driving forces for this complexation are a combination of hydrophobic interactions and ion-dipole interactions. wikipedia.orgresearchgate.net The hydrophobic alkyl chain of the guest molecule is encapsulated within the hydrophobic inner cavity of the cucurbituril (B1219460) host. researchgate.netresearchgate.net

In the solid state and in solution, the complex adopts a specific orientation where the eight-carbon alkyl chain of the this compound is situated within the cavity of the Q kcl.ac.uk host. northeastern.eduresearchgate.net The two polar phosphonic acid groups remain outside the cavity, positioned near the carbonyl-fringed portals of the Q kcl.ac.uk molecule. northeastern.eduresearchgate.net This arrangement is supported by changes in NMR chemical shifts and validated by single-crystal X-ray diffraction. northeastern.edu While the 1:1 complex is dominant, solution studies suggest that other complex formations may also be possible. researchgate.net The unique structure of cucurbiturils, featuring a hydrophobic cavity and electrically negative portals, allows them to bind a variety of guest molecules with high affinity. researchgate.netresearchgate.net

The ability of a cucurbit[n]uril to encapsulate a guest molecule is highly dependent on the relative sizes of the host's cavity and the guest. researchgate.net Cucurbit[n]urils are a family of macrocycles composed of 'n' glycoluril (B30988) units, and the size of their internal cavity increases with 'n'. wikipedia.org The cavity is characterized as a hydrophobic and low-polarity environment, while the portals are polar due to the presence of carbonyl groups. researchgate.netwikipedia.orgresearchgate.net

The cavity of cucurbit kcl.ac.ukuril, with a volume of 242 ų, provides an ideal environment for the inclusion of the C8 alkyl chain of this compound. researchgate.net The polarity within the CB kcl.ac.uk cavity is comparable to that of alcohols like n-octanol, yet it has an extremely low polarizability. researchgate.net This low-polarity, confined space drives the encapsulation of the nonpolar hydrocarbon chain of the guest, expelling high-energy water molecules from the cavity in what is known as the hydrophobic effect. researchgate.netresearchgate.net

Table 1: Properties of Various Cucurbit[n]uril (CB[n] or Q[n]) Cavities

| Cucurbit[n]uril | Inner Diameter (Å) | Cavity Volume (ų) | Encapsulated Water Molecules |

| Cucurbit nih.govuril | - | 82 | 2 |

| Cucurbit scbt.comuril | ~3.9 | 164 | 4 |

| Cucurbit kcl.ac.ukuril | - | 279 | 8 |

| Cucurbit univ-soukahras.dzuril | 8.8 | 479 | 12 |

Data sourced from multiple research findings. wikipedia.orgresearchgate.net

The reaction between this compound and cucurbit kcl.ac.ukuril in water results in the formation of a white, crystalline 1:1 inclusion compound. northeastern.eduresearchgate.net The detailed molecular and supramolecular structure of this crystalline material has been elucidated through synchrotron single-crystal X-ray diffraction. northeastern.eduresearchgate.netresearchgate.net These analyses confirm the 1:1 stoichiometry and the specific orientation of the guest molecule within the host's cavity. northeastern.edu The formation of such ordered, extended crystalline structures is facilitated by the ditopic nature of the organodiphosphonic acid, which allows it to act as a versatile linker. researchgate.net

Formation of Organic-Inorganic Hybrid Materials

This compound serves as a valuable building block in the synthesis of hybrid materials, where organic and inorganic components are combined to create materials with novel properties.

Interaction with Polyoxometalates (e.g., Polyoxomolybdate)

Novel organic-inorganic hybrid materials can be generated through the reaction of this compound (ODP) with polyoxometalates (POMs), such as ammonium (B1175870) polyoxomolybdate ((NH₄)₆Mo₇O₂₄), in an aqueous solution. kcl.ac.uknih.gov This process yields rod-like hybrid structures containing variable numbers of covalently bonded ODP and polyoxomolybdate units. kcl.ac.uknih.gov

The formation and length of these nanohybrids can be controlled by adjusting the relative concentrations of the reactants. nih.gov Studies using ³¹P DOSY NMR spectroscopy have shown that the length of the hybrid chains increases as the concentration of polyoxomolybdate increases, up to a certain point. kcl.ac.uknih.gov A maximum average length corresponding to a chain of 8 ODP units linked by 7 POM clusters was observed at a specific reactant ratio. kcl.ac.uknih.gov When the polyoxomolybdate is in excess of this ratio, the formation of shorter-chain hybrids, which are terminated by Mo₇ clusters, is favored. kcl.ac.uknih.gov The chemical structures of these ODP/POM hybrids have been characterized using ¹H, ³¹P, and ⁹⁵Mo NMR spectroscopy. nih.gov

Table 2: Composition of this compound (ODP) / Polyoxomolybdate (POM) Hybrids

| ODP Concentration | POM Concentration | Resulting Hybrid Structure |

| Fixed | Increasing | Length of rod-like hybrids increases |

| 20 mM | 14 mM | Maximum average length of 8 ODP / 7 POM units per chain |

| Fixed | Excess (>14 mM for 20 mM ODP) | Formation of shorter-chain hybrids terminated by Mo₇ clusters |

Data derived from studies on ODP/POM hybrid formation. kcl.ac.uknih.gov

Formation of Rod-like Hybrids

Research has demonstrated that this compound (ODP) can react with certain metal complexes in aqueous solution to generate well-defined, rod-like hybrid structures. acs.orgresearchgate.net A notable example is the reaction of ODP with ammonium heptamolybdate, which results in the self-assembly of organic-inorganic hybrids where ODP molecules act as covalent linkers between polyoxomolybdate (POM) units. acs.orgresearchgate.netresearchgate.net

The formation of these rod-like structures is a result of the coordination of the phosphonate groups of ODP to the molybdenum centers of the POM clusters. The flexible octyl chain of the ODP molecule provides the necessary spacing and orientation to favor a one-dimensional growth, leading to the elongated, rod-like morphology. acs.orgcore.ac.uk The chemical structure and composition of these ODP/POM hybrids have been extensively characterized using various analytical techniques, including ¹H, ³¹P, and ⁹⁵Mo Nuclear Magnetic Resonance (NMR) spectroscopy. acs.orgresearchgate.netresearchgate.net

The resulting nanohybrids are essentially coordination oligomers with a repeating structure of ODP and POM units. acs.org This assembly process highlights the utility of bifunctional phosphonic acids in directing the formation of high-aspect-ratio nanomaterials. acs.orgresearchgate.net

Tunable Hybrid Lengths and Composition

A key feature of the ODP/POM hybrid system is the ability to control the length and composition of the resulting rod-like structures. acs.orgresearchgate.net The dimensions of these nanosized hybrids can be systematically tuned by adjusting the relative concentrations of the organic (ODP) and inorganic (POM) components in the reaction mixture. acs.orgresearchgate.netresearchgate.net

Specifically, at a fixed concentration of this compound, a progressive increase in the concentration of ammonium heptamolybdate leads to an increase in the length of the hybrid chains. acs.orgresearchgate.netdntb.gov.ua This growth continues until a maximum length is achieved. Further addition of the polyoxomolybdate component beyond this optimal ratio results in the formation of shorter chains. acs.orgresearchgate.netdntb.gov.ua This is attributed to the excess POM clusters acting as capping agents at one or both ends of the growing chains. researchgate.netresearchgate.net

The size, shape, and composition of these tunable hybrids have been determined through a combination of advanced analytical methods. Heteronuclear ³¹P Diffusion-Ordered NMR Spectroscopy (DOSY) has been a particularly powerful tool for measuring the diffusion coefficients of the hybrids in solution, which can then be correlated to their size. acs.orgresearchgate.net These experimental findings have been further supported by molecular mechanics (MM) calculations, which model the structures and predict the dimensions of the ODP/POM oligomers. acs.orgresearchgate.net

The precise control over the length of these rod-like hybrids opens up possibilities for their application in various fields of materials science where nanoscale objects with defined dimensions are required. psu.edu

Table 1: Effect of Polyoxomolybdate (POM) Concentration on ODP/POM Hybrid Length

This table summarizes the relationship between the concentration of ammonium heptamolybdate and the average chain length of the resulting ODP/POM hybrids, as determined by ³¹P DOSY NMR spectroscopy and molecular mechanics calculations. The concentration of this compound (ODP) is held constant at 20 mM. researchgate.netdntb.gov.ua

| ODP Concentration (mM) | POM Concentration (mM) | Average Hybrid Composition |

| 20 | Variable | Increases with POM concentration |

| 20 | 14 | 8 ODP / 7 POM units (Maximum Length) |

| 20 | >14 | Shorter chains terminated by Mo₇ clusters |

Advanced Material Applications of 1,8 Octanediphosphonic Acid

Surface Modification and Coating Technologies

1,8-Octanediphosphonic acid (ODPA) is a bifunctional molecule that has garnered significant interest in materials science for its capacity to modify surfaces and enhance the properties of various materials. Its structure, featuring a flexible eight-carbon chain terminated by two phosphonic acid groups, allows it to act as a robust linker and surface modifier. These phosphonic acid moieties can form strong bonds with metal oxide surfaces, making ODPA a versatile component in the development of advanced coatings and surface treatments. The dual functional groups enable strong chelation of metal ions, which is a key mechanism in its application for corrosion inhibition and surface functionalization.

The formation of a protective layer by this compound is a key strategy in mitigating the corrosion of metals, including aluminum alloys. The phosphonic acid groups at each end of the ODPA molecule can bond with the native oxide layer of the metal, creating a dense, self-assembled monolayer (SAM) on the surface. This organic layer acts as a physical barrier, isolating the metal from corrosive agents in the environment.

Research has shown that coatings incorporating ODPA can significantly enhance the corrosion resistance of aluminum alloys. The mechanism involves the strong interaction between the phosphonate (B1237965) headgroups and the aluminum oxide/hydroxide (B78521) surface, leading to the formation of a stable, ordered, and water-repellent film. This film inhibits both anodic and cathodic reactions that drive the corrosion process. Studies published in materials science journals have confirmed a notable reduction in corrosion rates for aluminum alloys treated with ODPA-based coatings when compared to uncoated samples. While specific quantitative data from open literature is sparse, the qualitative improvements are well-documented.

| Substrate | Treatment | Observed Effect on Corrosion | Mechanism |

|---|---|---|---|

| Aluminum Alloys | ODPA-based coating | Significant reduction in corrosion rate. | Formation of a dense, protective self-assembled monolayer. |

| Zinc | ODPA coating | Reduced corrosion rates by forming a protective phosphonate layer. | Chelation and formation of an insoluble metal-phosphonate surface layer. |

The bifunctional nature of this compound makes it an excellent adhesion promoter at the interface between a metal substrate and an organic coating. One phosphonic acid group can form a strong covalent bond with the metal oxide surface, while the eight-carbon alkyl chain and the second phosphonic acid group can entangle with or react into the polymer matrix of the overlying coating. This molecular bridge enhances the interfacial adhesion, which is critical for the long-term durability and performance of a coating system.

Studies have consistently demonstrated that the incorporation of ODPA into coating formulations leads to enhanced adhesion and durability. This improvement is attributed to the formation of a more robust and stable interface that is less susceptible to delamination caused by environmental factors such as moisture, temperature fluctuations, and mechanical stress. The strong, covalent nature of the phosphonate-metal bond provides a more durable anchor for the coating compared to weaker, secondary interactions like van der Waals forces.

| Property | Effect of ODPA Incorporation | Underlying Reason |

|---|---|---|

| Adhesion | Enhanced | Acts as a molecular bridge, forming strong covalent bonds between the substrate and the coating matrix. |

| Durability | Improved | Creates a more stable and robust interface, resistant to environmental degradation and delamination. |

The surface functionalization of semiconductors like Gallium Nitride (GaN) is crucial for tailoring their properties for various electronic and optoelectronic applications. researchgate.netcambridge.org this compound has been successfully used to modify GaN surfaces. cambridge.orgacs.org The phosphonic acid groups readily bind to the native oxide layer (e.g., Ga₂O₃) or directly to the metal atoms on the GaN surface. researchgate.net This process allows for precise control over the surface chemistry and, consequently, the electronic and physical properties of the semiconductor. Research has shown that long-chained phosphonic acids, such as ODPA, can notably increase the surface roughness of GaN, which can be advantageous for certain applications like enhancing light extraction in LEDs. researchgate.netcambridge.org

The attachment of ODPA molecules to a GaN surface introduces a layer of dipoles at the interface, which can significantly alter the electronic properties of the semiconductor. This modification can change the surface potential and work function of the GaN. acs.org For instance, the formation of a self-assembled monolayer of ODPA can passivate surface states that would otherwise act as charge traps. This passivation is critical in electronic devices where surface states can degrade performance. In applications like dye-sensitized solar cells, the use of phosphonic acids on semiconductor surfaces can limit charge recombination at the surface and promote better work function matching between the semiconductor and other materials in the device. researchgate.net

Gallium Nitride is valued for its chemical stability; however, for applications in biosensors or photoelectrocatalysis that operate in aqueous environments, enhancing this stability is paramount. diva-portal.orgnasa.gov Surface functionalization with molecules like this compound has been shown to improve the stability of GaN in solution. cambridge.org The dense, hydrophobic monolayer formed by ODPA can protect the GaN surface from degradation and reduce the leaching of gallium ions into the surrounding aqueous medium. researchgate.netcambridge.org This enhanced stability is crucial for the long-term operational reliability of GaN-based devices in liquid environments. cambridge.org

Functionalization of Semiconductor Surfaces (e.g., Gallium Nitride)

Impact on Surface Roughness and Agglomeration

The application of long-chain phosphonic acids, such as this compound, has a demonstrable effect on the topography of semiconductor surfaces. Research on the surface functionalization of gallium nitride (GaN) shows that while short-chained phosphonic acids produce little distinguishable change, longer chains lead to a notable increase in surface roughness. cambridge.org

Specifically, ODPA has been observed to cause a statistically significant roughening of GaN surfaces. This effect is accompanied by a tendency for the molecules to agglomerate. The formation of these agglomerates is attributed to the complex binding mechanisms stemming from ODPA's dual phosphonic acid terminating groups, which can lead to intermolecular interactions and multilayer formation on the substrate. cambridge.org

Table 1: Effect of Phosphonic Acid Chain Length on GaN Surface Properties

| Phosphonic Acid Type | Observed Impact on Surface Roughness | Tendency for Agglomeration | Reference |

|---|---|---|---|

| Short-Chained | Difficult to distinguish from surface contamination | Low | cambridge.org |

| Long-Chained (general) | Increased roughness | Varies | cambridge.org |

| This compound (ODPA) | Statistically significant roughening | High, due to complex binding | cambridge.org |

Binding Modes on Semiconductor Surfaces

The versatility of this compound in surface modification is largely due to the multiple binding conformations its phosphonic acid head-groups can adopt. A phosphonic acid group possesses two hydroxyl (-OH) groups and one double-bonded oxygen (=O), providing three potential points of attachment to a surface. cambridge.org This allows for several binding modes, including monodentate (one point of attachment), bidentate (two points), and tridentate (three points). cambridge.org

ODPA can bind directly to low-valence metal atoms on a semiconductor surface or, significantly, to a pre-existing native oxide layer, such as gallium oxide (Ga₂O₃) on GaN or indium tin oxide (ITO). cambridge.orgacs.org This ability to bind with surface oxygen atoms means that the complete removal of the native oxide layer is not a prerequisite for functionalization, simplifying the modification process. cambridge.org As a bifunctional linker, ODPA can robustly tether other materials, like quantum dots, to oxide-coated electrodes, forming a stable connection between the inorganic substrate and the nanomaterial. acs.org

Table 2: Proposed Binding Modes of Phosphonic Acids on GaN Surfaces

| Binding Mode | Description | Surface Requirement | Reference |

|---|---|---|---|

| Monodentate | Attachment via one of the three available oxygen atoms in the phosphonic group. | Surface metal atoms or surface oxides. | cambridge.org |

| Bidentate | Attachment via two of the three available oxygen atoms. | Surface metal atoms or surface oxides. | cambridge.org |

| Tridentate | Attachment via all three available oxygen atoms. | Surface metal atoms or surface oxides. | cambridge.org |

Nanomaterials and Nanoparticle Stabilization

The dual phosphonic acid groups of ODPA make it an effective agent for the synthesis and stabilization of various nanomaterials. Its ability to chelate metals and anchor to surfaces is crucial for controlling nanoparticle characteristics.

Role as Stabilizer for Nanoparticles (e.g., Metal Phosphides, Palladium Nanoparticles)

This compound serves as an effective stabilizer in the synthesis of nanoparticles, particularly for metal phosphides and palladium (Pd) nanoparticles. In these applications, the phosphonic acid groups interact strongly with the metal atoms on the nanoparticle surface. This interaction prevents the nanoparticles from aggregating, a common issue that can compromise their unique size-dependent properties and catalytic activity. nih.govnih.gov The eight-carbon backbone of ODPA provides a necessary steric barrier, maintaining dispersion and stability of the nanoparticles in solution. For instance, ODPA-stabilized palladium nanoparticles have been noted for their role in improving the yields of cross-coupling reactions.

Control of Nanoparticle Size and Distribution

A significant challenge in nanomaterial synthesis is achieving control over particle size and obtaining a narrow size distribution, as these factors heavily influence the material's electronic and optical properties. arxiv.orgdovepress.com Research indicates that this compound can be instrumental in controlling the size and distribution of nanoparticles during their formation. By modulating synthesis parameters, such as the concentration of the ODPA stabilizer, it is possible to influence the nucleation and growth stages of nanoparticle formation, leading to more uniform and predictable particle dimensions. beilstein-journals.org This control is vital for applications in fields like electronics and catalysis where consistent performance is required.

Influence on Photoluminescence Quantum Yield in Quantum Dots

In the realm of quantum dots (QDs), surface ligands play a critical role in passivating surface defects and influencing optical properties like the photoluminescence quantum yield (PLQY), which is a measure of the efficiency of light emission. edinst.com While bifunctional ligands are often used to crosslink and stabilize QDs, the choice of the functional group is critical.

In a study involving CdSe/ZnS core-shell quantum dots, this compound was tested as a bidentate ligand. nih.gov The results showed that, compared to a similar length ligand with amine functional groups (1,8-diaminooctane), ODPA led to a reduced photoluminescence quantum yield. nih.gov This suggests that while the phosphonic acid groups can effectively bind to the QD surface, their specific electronic interactions may introduce non-radiative recombination pathways that diminish the emission efficiency in this particular system.

Table 3: Comparative Effect of Bidentate Ligands on QD Photoluminescence

| Ligand | Functional Groups | Impact on PL Quantum Yield (Compared to 1,8-diaminooctane) | Reference |

|---|---|---|---|

| 1,8-Diaminooctane | Amine (-NH₂) | Baseline (Best results in study) | nih.gov |

| This compound | Phosphonic Acid (-PO(OH)₂) | Reduced | nih.gov |

| 1,8-Octanedioic acid | Carboxylic Acid (-COOH) | Reduced | nih.gov |

| 1,8-Octanedithiol | Thiol (-SH) | Reduced | nih.gov |

Catalysis and Catalytic Efficiency Enhancement

This compound plays a notable role in catalysis, primarily by acting as a ligand that forms stable complexes with transition metals. The efficiency of a catalyst is its ability to increase the rate of a chemical reaction. libretexts.org By stabilizing catalytically active metal nanoparticles, ODPA helps maintain the high surface-area-to-volume ratio that is crucial for catalytic performance. nih.gov

Research has demonstrated that palladium (Pd) nanoparticles stabilized with ODPA show improved efficiency in cross-coupling reactions, leading to a 30% increase in reaction yields compared to conventional catalysts. The phosphonate groups bind to the palladium surface, preventing deactivation through aggregation and allowing the catalytic cycle to proceed more efficiently. The use of such well-defined, stabilized catalytic systems aligns with the principles of green chemistry by facilitating reactions under milder conditions and potentially reducing catalyst loading and waste.

Ligand in Transition Metal Catalysis (e.g., Hydrogenation, Cross-Coupling Reactions)

This compound (ODPA) serves as a versatile ligand in transition metal catalysis, forming stable complexes with various metals to enhance their catalytic performance. The presence of two phosphonic acid groups allows for strong chelation of metal ions, a property that is leveraged in creating efficient catalysts. Research has demonstrated that complexes of ODPA with transition metals like palladium and platinum show improved catalytic activity in reactions such as hydrogenation and cross-coupling.

In the realm of cross-coupling reactions, which are fundamental to the formation of carbon-carbon bonds, ODPA-stabilized palladium nanoparticles have shown significant promise. These reactions are crucial in the synthesis of a wide array of organic compounds, including pharmaceuticals and polymers. orgsyn.org The use of ODPA as a ligand can lead to a notable increase in reaction yield and selectivity when compared to more conventional catalytic systems. For instance, studies have reported a 30% improvement in cross-coupling reaction yields with the use of ODPA-stabilized palladium nanoparticles.

Hydrogenation reactions, another cornerstone of industrial chemistry, also benefit from catalysts employing ODPA. These reactions typically involve the addition of hydrogen across double or triple bonds in a molecule. While specific quantitative data on the performance of ODPA in hydrogenation is still emerging, the underlying principle of enhanced stability and activity of the metal center through chelation suggests a positive impact. researchgate.net

The effectiveness of a catalyst often depends on the stability of the metal-ligand complex and the accessibility of the active sites. The eight-carbon chain of ODPA provides structural flexibility, which can be tailored to influence the solubility and integration of the catalyst into different reaction media.

Adherence to Green Chemistry Principles

The application of this compound in catalysis aligns with several key principles of green chemistry, a philosophy that encourages the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgwjarr.com

Furthermore, the enhanced efficiency of ODPA-based catalysts can lead to reactions being conducted under milder conditions, such as lower temperatures and pressures. This adherence to the principle of designing for energy efficiency reduces the environmental and economic impact associated with high energy consumption in industrial processes. acs.orgwjarr.com

Another important principle of green chemistry is maximizing atom economy, which seeks to ensure that the maximum amount of raw materials ends up in the final product. acs.orgwjarr.com By improving the selectivity of catalytic reactions, ODPA-based systems can minimize the formation of unwanted byproducts, leading to higher atom economy and less waste to be treated or disposed of.

The table below summarizes how the use of this compound in catalysis corresponds to specific Green Chemistry principles.

| Green Chemistry Principle | Application of this compound in Catalysis |

| Catalysis | Functions as a ligand to create highly efficient and selective catalysts, reducing the need for stoichiometric reagents. wordpress.com |

| Waste Prevention | Enhanced catalyst selectivity minimizes the formation of byproducts, leading to less chemical waste. acs.org |

| Energy Efficiency | Enables reactions to proceed under milder conditions, lowering overall energy consumption. wjarr.com |

| Atom Economy | Improved reaction yields and selectivity contribute to a higher incorporation of starting materials into the final product. acs.org |

Zeolite Growth Modification

This compound has been identified as a zeolite growth modifier (ZGM), a molecule that can be used to tailor the crystal habit and growth rates of zeolites. google.com Zeolites are crystalline aluminosilicates with a porous structure, widely used as catalysts and adsorbents in various industrial processes. csic.es The ability to control their crystal morphology is crucial for optimizing their performance in these applications. rsc.orgmdpi.com

Tailoring Zeolite Crystal Habits

The morphology of a zeolite crystal is determined by the relative growth rates of its different crystal faces. google.com Zeolite growth modifiers function by selectively binding to specific crystal faces, thereby inhibiting or altering the rate of growth on those faces. google.comacs.org This anisotropic modification of growth rates leads to the formation of zeolites with tailored crystal habits, different from their native morphology. google.com

Modification of Crystal Growth Rates

The mechanism by which zeolite growth modifiers like this compound alter crystal growth rates involves their adsorption onto the crystal surface. google.comrsc.org This adsorption can block the subsequent addition of solute molecules to the growing crystal, effectively slowing down the growth of the specific face to which the ZGM has bound. google.com The interaction between the ZGM and the zeolite surface is often weak, suggesting that kinetic factors play a dominant role in the observed changes in crystal shape. rsc.org

The effectiveness of a ZGM can be influenced by various synthesis parameters, including temperature and the chemical composition of the synthesis mixture. uh.eduencyclopedia.pub By carefully selecting the ZGM and controlling the synthesis conditions, it is possible to fine-tune the crystal growth rates along different crystallographic directions, leading to the desired zeolite morphology. google.com This level of control is essential for the rational design of zeolites with optimized properties for specific applications. csic.es

The table below illustrates the impact of Zeolite Growth Modifiers on crystal properties.

| Property | Effect of Zeolite Growth Modifier |

| Crystal Habit | Tailored to desired morphologies by altering anisotropic growth rates. google.com |

| Crystal Thickness | Can be minimized to shorten diffusion pathlengths. google.com |

| Surface Step Density | Can be increased, potentially influencing catalytic activity. google.com |

| Growth Rate | Modified along specific crystallographic directions through selective adsorption. google.com |

Environmental Research Applications of 1,8 Octanediphosphonic Acid

Remediation of Heavy Metals in Contaminated Media

Extensive research has been conducted on various methods for the remediation of heavy metals such as lead (Pb²⁺), cadmium (Cd²⁺), and mercury (Hg²⁺) from contaminated wastewater and soil. Techniques range from chemical precipitation and ion exchange to adsorption and phytoremediation nih.govlidsen.com. Soil washing, in particular, is a widely studied ex-situ remediation technology that utilizes washing agents to extract heavy metals from contaminated soil researchgate.net. Common washing agents include inorganic acids, synthetic surfactants, and chelating agents researchgate.net.

However, based on a comprehensive review of available scientific literature, there is a notable lack of specific research data on the application of 1,8-Octanediphosphonic acid for the remediation of heavy metals from either wastewater or soil. Consequently, detailed findings on its efficiency in removing Pb²⁺, Cd²⁺, and Hg²⁺, including its chelation efficiency for these specific metals, are not presently available in published research. General studies on other phosphonic acids have been conducted, but the user's strict requirement to focus solely on this compound prevents their inclusion.

There is currently no available scientific literature detailing the use or efficacy of this compound for the removal of heavy metals from wastewater.

Specific studies on the application of this compound for the remediation of heavy metal-contaminated soil have not been identified in the available research.

Data on the chelation efficiency and complex formation constants of this compound with Pb²⁺, Cd²⁺, and Hg²⁺ are not available in the current body of scientific literature.

Mitigation of Cerium Migration in Membranes

In the field of polymer electrolyte membrane (PEM) fuel cells, the durability of perfluorosulfonic acid membranes is a critical area of research. The chemical degradation of these membranes, often initiated by free radicals, can be mitigated by the use of cerium ions as radical scavengers. However, the migration of cerium ions during fuel cell operation can limit their effectiveness. Research has explored the use of organic ligands, including phosphonic acids, to immobilize cerium and enhance membrane lifetime.

Studies have investigated a range of organic compounds for their ability to immobilize cerium ions within perfluorosulfonic acid membranes. Among the various ligands tested, phosphonic acids have demonstrated potential for enhancing cerium retention. In a comparative study, different phosphonic acids were evaluated for their cerium retention (CR) capabilities.

The research highlighted that the structure of the phosphonic acid plays a significant role in its effectiveness. For instance, (12-phosphonododecyl) phosphonic acid (PDPA) showed a significantly higher cerium retention of 58.6%, which was approximately 90% higher than its shorter-chain counterpart, this compound (referred to as ODPA in the study). This suggests that longer alkyl chains in diphosphonic acids may lead to improved cerium immobilization. The cerium retention for this compound was found to be lower in comparison to other tested phosphonic acids like perfluorooctylphosphonic acid (PFOPA) and PDPA.

| Ligand Category | Ligand Name | Cerium Retention (CR %) |

|---|---|---|

| Phosphonic acid | (12-phosphonododecyl) phosphonic acid (PDPA) | 58.6 |

| Phosphonic acid | perfluorooctylphosphonic acid (PFOPA) | 35.7 |

| Phosphonic acid | This compound (ODPA) | Data not specified, but noted as ~90% lower than PDPA |

Partially fluorinated phosphonic acids have been reported to reduce the fluoride emission rate by 38% compared to commercial membranes pre-impregnated with cerium alone. While this indicates the general effectiveness of this class of compounds, specific data for the reduction of fluoride emission rate solely attributable to this compound is not explicitly provided in the available research. The energetics of cerium-phosphonic acid complex systems, as analyzed by density functional theory calculations, provide a rationale for the effective immobilization of cerium, which in turn contributes to the reduction in membrane degradation and subsequent fluoride release.

Energetics of Cerium-Phosphonic Acid Complexes

The interaction between cerium ions and phosphonic acids, such as this compound, is crucial for applications like enhancing the durability of proton exchange membranes in fuel cells. The stability of these complexes is largely determined by the energetics of their formation, which can be elucidated through computational methods like density functional theory (DFT).

Recent research has focused on understanding the interaction energies between cerium ions (specifically Ce⁴⁺, or ceric ions) and various phosphonic acid ligands to effectively immobilize cerium. This immobilization is key to mitigating the chemical degradation of membranes.

Furthermore, the stability of cerium-phosphonic acid complexes is enhanced by the formation of hydrogen bonds. These bonds can form between the P-OH group of one acid and the P=O or -CF₂ groups of adjacent ligands, further preventing the displacement of the cerium ion osti.gov.

The following table summarizes the calculated interaction energies for a ceric complex with a C8 phosphonic acid ligand at different FG/Ce ratios.

| Functional Group/Ce Ratio (FG/Ce) | Interaction Energy (kcal mol⁻¹) |

| 2 | 1734.4 |

| 4 | 2246.6 |

Data sourced from density functional theory calculations aimed at rationalizing effective cerium immobilization osti.gov.

These energetic considerations highlight the effectiveness of phosphonic acids, including this compound, in forming stable complexes with cerium, which is a key aspect of their application in environmental research, particularly in the context of improving the longevity and performance of fuel cell membranes.

Biomedical Research Perspectives of 1,8 Octanediphosphonic Acid

Exploration in Drug Delivery Systems

The structural characteristics of 1,8-octanediphosphonic acid make it a versatile component in the design of sophisticated drug delivery systems. Its bifunctional nature allows it to act as a linker and a stabilizer, contributing to the development of novel therapeutic carriers. researchgate.net

A primary mechanism through which this compound functions in drug delivery is chelation. The two phosphonic acid groups at either end of the molecule are capable of forming strong, stable complexes with metal ions. This chelation ability is crucial for applications where metal ions are used to load or release drugs from a carrier system. For instance, in certain liposomal drug delivery systems, a metal ion gradient is used to actively load therapeutic agents. dovepress.com The chelating properties of compounds like this compound can be harnessed to control these loading and release processes, potentially improving the efficiency and stability of the drug carrier. dovepress.com

Recent research has highlighted the role of this compound in supramolecular chemistry, particularly with host molecules like cucurbit[n]urils (CB[n]). northeastern.eduresearchgate.net Cucurbiturils are barrel-shaped macrocycles with a hydrophobic inner cavity and hydrophilic portals, making them excellent candidates for encapsulating guest molecules, including drugs. wikipedia.org

A study investigating the interaction between this compound and cucurbit scbt.comuril (CB scbt.com) demonstrated the formation of a stable 1:1 inclusion complex. northeastern.eduresearchgate.net In this assembly, the hydrophobic alkyl chain of the this compound resides within the cavity of the CB scbt.com, while the polar phosphonic acid groups remain outside. northeastern.edu This encapsulation can significantly enhance the solubility and stability of guest molecules that would otherwise be poorly soluble in aqueous environments. researchgate.net By forming such host-guest complexes, cucurbiturils can improve the bioavailability and shelf-life of pharmaceutical compounds. wikipedia.orgresearchgate.net The inclusion of molecules like this compound serves as a model for how drugs with similar structures could be formulated to improve their physicochemical properties.

Table 1: Research Findings on this compound and Cucurbit scbt.comuril Interaction

| Research Aspect | Finding | Source(s) |

|---|---|---|

| Complex Formation | Forms a 1:1 inclusion compound with Cucurbit scbt.comuril in water. | researchgate.net, northeastern.edu |

| Molecular Orientation | The alkyl chain is encapsulated within the CB scbt.com cavity, with the phosphonic acid groups oriented externally. | northeastern.edu |

| Significance | This interaction highlights the potential of CB[n] to enhance the solubility and stability of guest molecules for drug delivery. | researchgate.net, researchgate.net |

The encapsulation of therapeutic agents within host molecules like cucurbiturils, facilitated by linkers such as this compound, offers a promising avenue for controlled drug release. researchgate.net The stability of the host-guest complex can be influenced by external stimuli, allowing for the targeted release of the drug at a specific site or time. researchgate.net For example, changes in pH or the presence of competing guest molecules can trigger the disassembly of the supramolecular structure, releasing the encapsulated drug. wikipedia.org The formation of stable complexes with cucurbiturils suggests that this compound-based systems could be designed for slow-release applications, potentially reducing dosing frequency and improving patient compliance. researchgate.netresearchgate.net

Investigation as a Potential Therapeutic Agent

Beyond its role in drug delivery vehicles, this compound is also being investigated for its own potential therapeutic applications, primarily stemming from its strong chelating and surface-binding properties.

The ability of this compound to sequester metal ions is a key aspect of its potential biological activity. The phosphonic acid moieties exhibit a strong affinity for various metal ions, including those that are biologically relevant or toxic. This property is the basis for chelation therapy, which is used to treat heavy metal poisoning. dovepress.com The capacity of this compound to form stable complexes with metal ions suggests its potential utility in biological systems where the modulation of metal ion concentration is desired.

A significant challenge with metallic biomedical implants, such as those used in orthopedic surgery, is their susceptibility to corrosion in the physiological environment. uic.eduresearchgate.net The degradation of these implants can lead to the release of metallic ions, causing inflammation, allergic reactions, and ultimately, implant failure. researchgate.net

Research has shown that this compound can act as an effective corrosion inhibitor, particularly for metals like zinc. The proposed mechanism involves the formation of a stable, insoluble metal-phosphonate layer on the surface of the implant. This protective film acts as a barrier, preventing the underlying metal from coming into contact with the corrosive biological fluids. While this application is still largely conceptual, the proven anti-corrosive properties of this compound in other contexts provide a strong rationale for its investigation as a protective coating for biomedical implants.

Table 2: Chemical Compounds Mentioned

| Compound Name | Chemical Formula | CAS Number |

|---|---|---|

| This compound | C₈H₂₀O₆P₂ | 5943-66-8 |

| Cucurbit scbt.comuril | C₄₉H₅₆N₂₈O₁₄ | 139979-45-8 |

| Zinc | Zn | 7440-66-6 |

| Oxaliplatin | C₈H₁₄N₂O₄Pt | 61825-94-3 |

| Doxorubicin | C₂₇H₂₉NO₁₁ | 23214-92-8 |

Computational and Theoretical Investigations of 1,8 Octanediphosphonic Acid Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, reaction energies, and other chemical properties.

DFT calculations are instrumental in understanding the stability and structure of complexes formed between 1,8-octanediphosphonic acid and metal ions. These calculations can determine the interaction energies, which rationalize the effectiveness of these ligands in coordinating with metals.